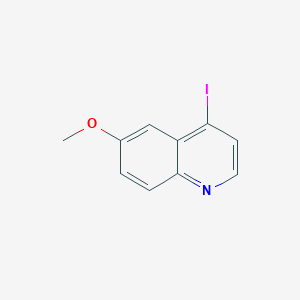
4-Iodo-6-methoxyquinoline
Übersicht
Beschreibung
4-Iodo-6-methoxyquinoline is a chemical compound that belongs to the group of quinoline derivatives. It is a yellow crystalline powder that is used in scientific research for various purposes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Development
4-Iodo-6-methoxyquinoline is a key building block in the synthesis of antibiotics. Its halogenated structure makes it particularly useful in antimicrobial drug discovery. Flagstad et al. (2014) described a practical and scalable 4-step route for synthesizing 3-fluoro-4-iodo-6-methoxyquinoline from readily available 2,4-dichloro-3-fluoroquinoline, highlighting its potential in antibiotic development (Flagstad et al., 2014).
Photophysical Studies
The photophysical properties of 6-methoxyquinoline derivatives have been extensively studied. Schulman et al. (1974) explored the absorption and fluorescence spectra of 6-methoxyquinoline, noting its strong base character in the excited singlet state. This property is crucial for understanding its fluorescence and potential applications in sensing technologies (Schulman et al., 1974).
Antimalarial Activity
Compounds derived from 6-methoxyquinoline, including those alkylated with 4-iodo-6-methoxyquinoline, have shown potential antimalarial activity. Carroll et al. (1979) synthesized derivatives of primaquine, an antimalarial drug, using 4-iodo-6-methoxyquinoline, indicating its role in developing antimalarial agents (Carroll et al., 1979).
Chemosensors for Metal Ions
The derivatives of 6-methoxyquinoline have been utilized as chemosensors for metal ions. For example, Prodi et al. (2001) characterized a compound that selectively responds to Cd^2+ ions, highlighting the potential of 6-methoxyquinoline derivatives in environmental monitoring and food safety (Prodi et al., 2001).
Antimicrobial and Antifungal Properties
4-Iodo-6-methoxyquinoline derivatives have been synthesized for their potential antimicrobial and antifungal properties. Mphahlele et al. (2008) and El-Hashash et al. (2015) both explored the synthesis of such derivatives, demonstrating their importance in the search for new antimicrobial and antifungal agents (Mphahlele et al., 2008); [(El-Hashash et al., 2015)](https://consensus.app/papers/synthesis-antifungal-activity-novel-quinazolin43hone-elhashash/a55b47900f43555aacf8aa08ce96277b/?utm_source=chatgpt).
Solvatochromic Effects and Fluorescence Studies
6-Methoxyquinoline's solvatochromic effects and fluorescence properties have been the subject of numerous studies. Varma et al. (2013) and Pant et al. (1991) investigated these properties, providing insights into its electronic structure and potential applications in fluorescence-based sensing and molecular electronics (Varma et al., 2013); (Pant et al., 1991).
Anticancer Research
The derivatives of 4-Iodo-6-methoxyquinoline have been studied for their anticancer properties. Sirisoma et al. (2009) and Chou et al. (2010) identified compounds derived from 4-Iodo-6-methoxyquinoline with potent apoptosis-inducing and antitumor activities, highlighting their potential in cancer therapy (Sirisoma et al., 2009); (Chou et al., 2010).
Tubulin Polymerization Inhibition
Research by Lee et al. (2011) showed that 5-amino-6-methoxyquinoline derivatives, structurally related to 4-Iodo-6-methoxyquinoline, can inhibit tubulin polymerization, a crucial target in cancer treatment. This study provides a basis for the development of novel cancer therapeutics using quinoline derivatives (Lee et al., 2011).
Wirkmechanismus
Target of Action
4-Iodo-6-methoxyquinoline is a derivative of quinoline, a class of compounds known for their wide range of applications in medicinal and synthetic organic chemistry . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes at the molecular and cellular levels . The iodine atom in 4-Iodo-6-methoxyquinoline could potentially enhance its reactivity, allowing it to form bonds with target molecules more readily .
Biochemical Pathways
For instance, some quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Result of Action
Given the known activities of quinoline derivatives, it is plausible that 4-iodo-6-methoxyquinoline could have similar effects, such as inhibiting certain enzymes or exhibiting antibacterial activity .
Eigenschaften
IUPAC Name |
4-iodo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXYZOTINRMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590624 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876492-00-1 | |
| Record name | 4-Iodo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



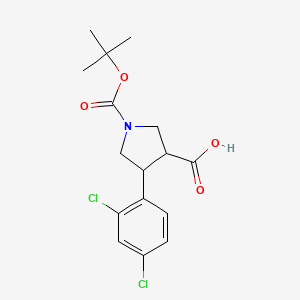
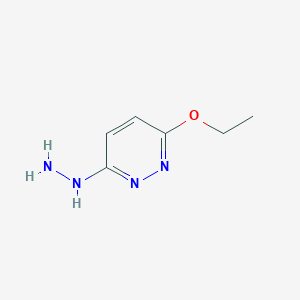
![1-[(5-Methyl-2-furyl)methyl]piperazine](/img/structure/B1627162.png)

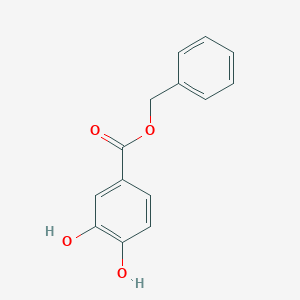
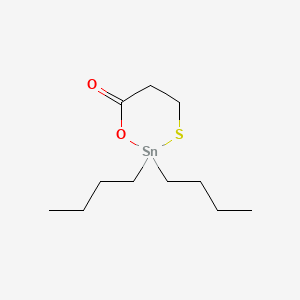


![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

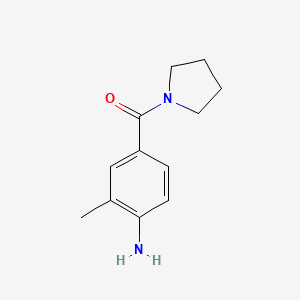
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)